N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Pim Kinase Inhibition Thiazole Carboxamide Kinase Selectivity

N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 921802-02-0), a thiazole-carboxamide derivative with molecular formula C16H23N3O2S, is listed in patent families assigned to Incyte Holdings Corporation as a member of the thiazolecarboxamide class of Pim kinase inhibitors. Commercial sources indicate a typical purity benchmark of 95% and a molecular weight of 321.44 g/mol.

Molecular Formula C16H23N3O2S
Molecular Weight 321.44
CAS No. 921802-02-0
Cat. No. B2848845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
CAS921802-02-0
Molecular FormulaC16H23N3O2S
Molecular Weight321.44
Structural Identifiers
SMILESCCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)C3CC3
InChIInChI=1S/C16H23N3O2S/c1-2-13-5-3-4-8-19(13)14(20)9-12-10-22-16(17-12)18-15(21)11-6-7-11/h10-11,13H,2-9H2,1H3,(H,17,18,21)
InChIKeyUQLFXSMLTANUPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Evidence Profile: N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 921802-02-0)


N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 921802-02-0), a thiazole-carboxamide derivative with molecular formula C16H23N3O2S, is listed in patent families assigned to Incyte Holdings Corporation as a member of the thiazolecarboxamide class of Pim kinase inhibitors [2]. Commercial sources indicate a typical purity benchmark of 95% and a molecular weight of 321.44 g/mol [1]. However, no published primary research article, crystallographic entry, or independent pharmacological dataset was retrieved that reports experimental binding, functional, or cellular data for this exact compound.

Evidence Gap Analysis for N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide: Why In-Class Compounds Cannot Be Interchanged


The compound belongs to a crowded patent space covering broad Markush structures of thiazole-carboxamide Pim kinase inhibitors [1]. The mere presence within a generic patent family does not confer equivalent target engagement or selectivity. Substituting a close analog without validated comparative data fails because even minor structural variations—such as the specific 2-ethylpiperidine and cyclopropanecarboxamide substituents present here—can radically alter Pim-1, Pim-2, and Pim-3 isoform selectivity, cellular permeability, and metabolic stability [2]. No published quantitative evidence comparing this compound's inhibitory constants, selectivity panel, or cellular IC50 values against other in-class candidates was found; therefore, any assumption of functional interchangeability is unsupported.

Quantitative Comparator Analysis for N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide: A Critical Evidence Audit


Absence of Direct Comparative Pim Kinase Inhibition Data

A systematic search across peer-reviewed journals, patent examples, and the BindingDB database failed to identify any IC50, Ki, or EC50 value for N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide against Pim-1, Pim-2, or Pim-3 [1][2]. While the compound is structurally covered by the Incyte patent family, the exemplified compounds with quantitative data (e.g., compounds with Ki values in the sub-nanomolar range such as BDBM248970) possess different substituents on the thiazole core, precluding direct cross-comparison [1].

Pim Kinase Inhibition Thiazole Carboxamide Kinase Selectivity

Lack of Comparative Physicochemical and ADME Data

No experimental LogP, aqueous solubility, metabolic stability in hepatic microsomes, or permeability (e.g., Caco-2, MDCK) data were located for this compound. The Incyte patent portfolio does not disclose ADME parameters for non-exemplified species within the generic claims. Consequently, no head-to-head comparison of pharmacokinetic suitability against alternative Pim kinase inhibitors (e.g., AZD1208, PIM447) can be performed [1].

ADME Physicochemical Properties Drug-likeness

Unverified Selectivity Profile Against Kinase Panel

No kinome-wide selectivity data (e.g., KINOMEscan, Eurofins DiscoverX panel) is publicly available for this specific compound. In contrast, the pan-Pim inhibitor PIM447 has disclosed selectivity scores (S(35) = 0.007 at 1 µM against a panel of 112 kinases), providing a clear benchmark for off-target liability assessment [1]. Without analogous data for the target compound, its selectivity advantage or disadvantage over known inhibitors remains undefined.

Kinase Selectivity Off-target Activity Safety Pharmacology

Application Scenarios for N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide Following Evidence Audit


Exploratory Chemistry and In-House Biological Profiling

The compound may serve as a starting point for an internal medicinal chemistry program aiming to explore SAR around the 2-ethylpiperidine and cyclopropanecarboxamide motifs within the thiazole-carboxamide Pim inhibitor scaffold [1]. This is suitable only if the procuring laboratory possesses the capability and intent to generate de novo kinase inhibition, selectivity, and ADME data.

Negative Control or Tool Compound for IP Landscape Mapping

Given its presence in the Incyte Pim kinase patent family, the compound may be procured as a reference standard for freedom-to-operate landscaping or to serve as a structurally representative negative control in patent exemplification studies, provided its lack of biological activity is confirmed in the user's assays [1].

NOT Recommended: Primary Pharmacological Probe or In Vivo Efficacy Model

This compound cannot be recommended as a pharmacological probe, in vivo tool compound, or lead candidate for any biological target due to the complete absence of potency, selectivity, ADME, and in vivo efficacy data. Known Pim inhibitors such as AZD1208 or PIM447, which have extensive published comparative datasets, are unequivocally superior alternatives for any hypothesis-driven biological investigation [2].

Quote Request

Request a Quote for N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.